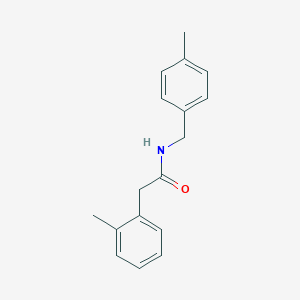![molecular formula C17H24N2O2 B240539 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B240539.png)
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide, also known as UMB 68, is a chemical compound that belongs to the class of N-acyl amino acid derivatives. It has been widely studied for its potential therapeutic applications in various fields, including cancer treatment, pain management, and inflammation.
Mechanism of Action
The mechanism of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 involves the inhibition of the protein kinase C (PKC) pathway. PKC is a family of enzymes that play a crucial role in cell signaling and regulation. N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 inhibits the activity of PKC by binding to its regulatory domain, thereby preventing its activation.
Biochemical and Physiological Effects:
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation and pain.
Advantages and Limitations for Lab Experiments
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit low toxicity and high selectivity towards PKC. However, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68. One potential area of research is the development of novel analogs with improved pharmacological properties. Another area of interest is the investigation of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68's potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 and its potential interactions with other signaling pathways.
Synthesis Methods
The synthesis of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 involves the reaction between 4-aminobenzophenone and cyclohexanecarboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with dimethylaminoethyl chloride to obtain N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68.
Scientific Research Applications
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for pain management.
properties
Product Name |
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide |
|---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)16(20)12-13-8-10-15(11-9-13)18-17(21)14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,18,21) |
InChI Key |
ILVNIXLLHBERMJ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide](/img/structure/B240525.png)
![4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240542.png)
![2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240559.png)